6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQQNKNWBZHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fluoroquinolones, a class of compounds to which this molecule is structurally related, are known to target bacterial dna-gyrase. This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs.
Mode of Action
Fluoroquinolones, which share structural similarities with this compound, work by inhibiting bacterial dna-gyrase. This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription.
Biological Activity
6-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The unique structural features of this compound, including the presence of fluorine and phenyl substituents, contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, compounds similar to this compound have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | Inhibition of NO production |
Anticancer Activity
Pyrazolo[4,3-c]quinoline derivatives have also been evaluated for their anticancer properties. A study indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of specific kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. The presence and position of substituents such as fluorine and methoxy groups play a critical role in modulating activity. For instance, para-substituted derivatives generally exhibit enhanced potency compared to ortho or meta counterparts due to better electronic distribution and steric factors.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, this compound was tested for its ability to inhibit LPS-induced NO production in RAW 264.7 cells. The findings demonstrated a dose-dependent response with an IC50 value comparable to established anti-inflammatory agents.
Case Study 2: Anticancer Potential
A series of pyrazolo[4,3-c]quinoline derivatives were screened against human leukemia cells. The results indicated that certain compounds exhibited potent antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives
Several pyrazolo[4,3-c]quinoline derivatives have been evaluated for their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells. Key examples include:
Notes:
- The target compound's fluorine substituents may enhance binding affinity to inflammatory targets (e.g., iNOS or COX-2) but require empirical validation.
- Compound 2a shows potent activity but high cytotoxicity, likely due to the free amino group . In contrast, 2i and 2m maintain efficacy with reduced toxicity, suggesting that polar substituents (e.g., hydroxyl or carboxyl groups) improve therapeutic indices .
Pyrazolo[3,4-b]quinoline Analogues
Pyrazolo[3,4-b]quinolines with varied substituents exhibit distinct optical and thermal properties, which may correlate with pharmacological behavior:
Comparison :
Fluoroquinolone Antibiotics
Fluoroquinolones like sarafloxacin and difloxacin share structural motifs with the target compound, particularly fluorine substitutions and aromatic systems:
Key Insight :
- While both classes feature fluorine atoms for enhanced bioavailability, the pyrazoloquinoline core may target inflammatory pathways (e.g., NO inhibition) rather than bacterial DNA gyrase .
Derivatives with Modified Aromatic Substituents
Substituents on the phenyl rings significantly influence bioactivity and physicochemical properties:
Comparison :
- The target compound’s simpler substituents (6-F, 3-phenyl) may offer a balance between activity and metabolic stability compared to bulkier groups (e.g., trifluoromethyl in 901044-88-0 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
